Cas no 2228221-33-6 (1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one)

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one
- EN300-1815765
- 2228221-33-6
-
- インチ: 1S/C12H17NO3/c1-4-16-12-7-9(10(14)8-13-2)5-6-11(12)15-3/h5-7,13H,4,8H2,1-3H3
- InChIKey: OBGGJEFGWXMRPR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=C(C=CC(C(CNC)=O)=C1)OC
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815765-2.5g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1815765-1.0g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1815765-10.0g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1815765-0.25g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1815765-0.05g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1815765-5.0g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1815765-0.5g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1815765-0.1g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1815765-1g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1815765-10g |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |
2228221-33-6 | 10g |
$5037.0 | 2023-09-19 |
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one 関連文献
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2228221-33-6 and Product Name: 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one
The compound identified by the CAS number 2228221-33-6 and the product name 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one represents a significant area of interest in the field of pharmaceutical chemistry. This compound, featuring a complex aromatic structure with functional groups such as ethoxy and methoxy substituents, along with an amine moiety, has garnered attention for its potential applications in medicinal chemistry and drug discovery.
Recent advancements in the synthesis and characterization of this compound have highlighted its structural versatility, which is a critical factor in the development of novel therapeutic agents. The presence of both electron-donating and electron-withdrawing groups in its molecular framework suggests that it may exhibit a range of pharmacological activities. Specifically, the 3-ethoxy-4-methoxyphenyl ring is reminiscent of structures found in natural products and pharmaceuticals known for their biological activity, making this compound a promising candidate for further investigation.
In the context of modern drug design, the incorporation of methylamino and ethan-1-one functionalities into the molecular structure can influence both the solubility and metabolic stability of the compound. These features are particularly important for optimizing pharmacokinetic profiles, which are essential for the efficacy and safety of potential therapeutic applications. The 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one moiety thus represents a strategic scaffold that could be modified to enhance specific biological properties.
Current research in this domain has focused on exploring the synthetic pathways that yield high yields and purity for this compound. Advances in catalytic methods and green chemistry principles have enabled more efficient production processes, reducing waste and improving scalability. These developments are crucial for transitioning promising candidates like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one from laboratory-scale synthesis to industrial manufacturing.
The biological activity of this compound has been preliminarily assessed through in vitro assays targeting various disease-related pathways. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors, making it a potential lead compound for further medicinal chemistry optimization. For instance, its structural similarity to known bioactive molecules has prompted investigations into its potential role in modulating inflammatory responses or neurotransmitter systems.
One of the most exciting aspects of this research is the integration of computational methods to predict and refine the pharmacological properties of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one. Molecular modeling techniques have been employed to understand how different substituents interact with biological targets at the molecular level. This approach not only accelerates the identification of promising derivatives but also provides insights into mechanisms of action, which are critical for rational drug design.
The synthesis of analogs derived from 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one has revealed a rich chemical space for exploration. By systematically modifying functional groups or introducing new moieties, researchers can fine-tune biological activity while maintaining structural integrity. This iterative process is essential for developing compounds with optimized properties for therapeutic use.
Furthermore, the environmental impact of producing pharmaceutical intermediates like 2228221-33-6 has become a focal point in recent years. Sustainable synthetic routes that minimize hazardous waste and energy consumption are being prioritized. Innovations such as flow chemistry and biocatalysis offer promising alternatives to traditional batch processing, aligning with global efforts to promote green chemistry practices.
The regulatory landscape also plays a crucial role in guiding the development of compounds like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one. Compliance with guidelines set forth by agencies such as the FDA and EMA ensures that these substances meet stringent safety and efficacy standards before advancing to clinical trials. This rigorous oversight is essential for protecting public health while fostering innovation in drug discovery.
In conclusion, the compound identified by CAS number 2228221-33-6 and named 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features, combined with promising preliminary biological activity, make it a valuable candidate for further research. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this one are poised to contribute significantly to future advancements in medicine.
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